3-(2,4,5-trimethoxyphenyl)propanoic acid
Description
Contextualization within Phenylpropanoid Chemistry and Related Chemical Classes
3-(2,4,5-trimethoxyphenyl)propanoic acid belongs to the broad class of organic compounds known as phenylpropanoids. Phenylpropanoids are characterized by a phenyl ring attached to a three-carbon propane (B168953) side chain. This structural motif is widespread in nature and serves as a precursor to a vast array of secondary metabolites in plants, including flavonoids, lignans, and stilbenes.
The specific substitution pattern of three methoxy (B1213986) groups at the 2, 4, and 5 positions on the phenyl ring is a key feature. This arrangement is found in other naturally occurring phenylpropanoids, such as α-asarone (cis-2,4,5-trimethoxy-1-propenylbenzene) and 2,4,5-trimethoxypropiophenone. wikipedia.orgsigmaaldrich.com The biological activity of many phenylpropanoids is heavily influenced by the substitution pattern on the aromatic ring, making the 2,4,5-trimethoxy arrangement a point of interest for medicinal chemists. While its isomer, 3-(3,4,5-trimethoxyphenyl)propanoic acid, has been the subject of more extensive research due to its association with compounds like combretastatin, the 2,4,5-isomer remains less explored.
Significance in Natural Product Chemistry and Metabolic Pathway Research
The direct isolation of this compound from a natural source has not been prominently reported in the available scientific literature. Its significance in natural product chemistry is primarily derived from its status as a potential or theoretical metabolite of other known natural compounds.
For instance, 2,4,5-trimethoxypropiophenone, a ketone with the same core structure, has been identified in the essential oils of various plants, including Piper marginatum, Acorus tatarinowii, and Asarum maximum. wikipedia.org Furthermore, α-asarone, a well-known bioactive component of Acorus species, possesses the 2,4,5-trimethoxyphenyl group. sigmaaldrich.com The metabolic breakdown of such compounds in biological systems could potentially yield this compound through processes like side-chain oxidation. A study on the metabolism of α-asarone identified 2,4,5-trimethoxycinnamic acid as a major metabolite, which differs from the subject compound only by the presence of a double bond in the propanoic acid chain. tandfonline.com This suggests that the saturated propanoic acid derivative is a plausible, albeit not explicitly documented, metabolic product.
Properties
CAS No. |
125438-30-4 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2,4,5 Trimethoxyphenyl Propanoic Acid
Established Synthetic Routes to 3-(3,4,5-trimethoxyphenyl)propanoic acid
The formation of the 3-(3,4,5-trimethoxyphenyl)propanoic acid structure is typically achieved through multi-step pathways starting from readily available precursors. These routes often involve the initial synthesis of a key intermediate, such as 3,4,5-trimethoxybenzaldehyde (B134019) or 3,4,5-trimethoxycinnamic acid, which is then converted to the final product.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This is attributed to the efficient and direct heating of the reaction mixture at a molecular level. While specific literature detailing a direct microwave-assisted synthesis of 3-(3,4,5-trimethoxyphenyl)propanoic acid is not prominent, the methodology is widely applied to the synthesis of its precursors and related heterocyclic structures. For instance, microwave irradiation is used to synthesize purine-like compounds and can significantly shorten reaction times from days to minutes for certain coupling reactions. This suggests that steps such as the formation of cinnamic acid derivatives or subsequent reductions could be optimized using this technology.
A primary and well-documented route to 3-(3,4,5-trimethoxyphenyl)propanoic acid begins with its corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde. This key intermediate can be synthesized through several established methods.
From Vanillin: An economically attractive pathway starts with vanillin, which is first brominated to produce 5-bromovanillin. Subsequent alkoxylation with sodium methoxide (B1231860) yields 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). The final methoxy (B1213986) group is introduced via methylation, for which phase-transfer catalysis is highly effective, to give 3,4,5-trimethoxybenzaldehyde in high yield. mdma.ch
From 3,4,5-Trimethoxybenzoyl Chloride: The Rosenmund reduction, a classic method for converting acyl chlorides to aldehydes, can be applied to 3,4,5-trimethoxybenzoyl chloride using a palladium-on-carbon (Pd/C) catalyst. mdma.chorgsyn.org A modified version of this reaction uses hydrogen pressure in the presence of a catalyst poison, like Quinoline S, to prevent over-reduction of the aldehyde. orgsyn.org
Once 3,4,5-trimethoxybenzaldehyde is obtained, it can be converted to the target propanoic acid. A common strategy involves a condensation reaction (e.g., Knoevenagel or Perkin condensation) with a suitable partner like malonic acid or acetic anhydride (B1165640) to form 3,4,5-trimethoxycinnamic acid. This unsaturated acid is then subjected to reduction.
| Starting Material | Key Intermediate | Product |
| Vanillin | 5-Bromovanillin, Syringaldehyde | 3,4,5-Trimethoxybenzaldehyde mdma.ch |
| 3,4,5-Trimethoxybenzoyl Chloride | - | 3,4,5-Trimethoxybenzaldehyde orgsyn.org |
| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxycinnamic acid | 3-(3,4,5-Trimethoxyphenyl)propanoic acid |
The most direct route to 3-(3,4,5-trimethoxyphenyl)propanoic acid involves the reduction of its unsaturated precursor, 3,4,5-trimethoxycinnamic acid. This transformation specifically targets the carbon-carbon double bond of the propenoic acid side chain, converting it into a single bond while leaving the carboxylic acid group and the aromatic ring intact.
Catalytic hydrogenation is the standard method for this reduction. The reaction is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this type of transformation, efficiently saturating the double bond to yield the desired propanoic acid. researchgate.net Other catalytic systems, such as those using ruthenium, have also been studied for the hydrogenation of cinnamic acids, although catalyst choice is crucial to avoid unwanted side reactions like the reduction of the aromatic ring or the carboxylic acid group. researchgate.net
Derivatization Strategies and Analogue Synthesis for 3-(3,4,5-trimethoxyphenyl)propanoic acid
The carboxylic acid functional group of 3-(3,4,5-trimethoxyphenyl)propanoic acid and the double bond of its cinnamic acid precursor are versatile handles for chemical modification. These sites allow for the synthesis of a wide array of derivatives and analogues for various applications, particularly in medicinal chemistry for biological investigations.
While direct modification of the stable, electron-rich trimethoxyphenyl ring is challenging, a vast number of analogues can be created by employing differently substituted starting materials. Synthetic routes that begin with various substituted benzaldehydes or phenols allow for the creation of a library of phenylpropanoic acid derivatives. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized starting from 4-aminophenol (B1666318) and acrylic acid or its esters. nih.gov This highlights a common strategy where the phenyl moiety with the desired substitution pattern is established first, followed by the construction of the propanoic acid side chain. This modular approach is generally more efficient than attempting to perform substitution reactions on the pre-formed trimethoxyphenyl ring.
The 3,4,5-trimethoxyphenyl scaffold is a key pharmacophore in many biologically active compounds. Derivatization of 3-(3,4,5-trimethoxyphenyl)propanoic acid or its cinnamic acid precursor is a common strategy to generate novel compounds for biological screening.
Ester and Amide Synthesis: The carboxylic acid group is readily converted into esters and amides. A series of 3,4,5-trimethoxycinnamate (B1233958) esters have been prepared by first converting 3,4,5-trimethoxycinnamic acid to its acid chloride using thionyl chloride, followed by reaction with various substituted alcohols. mdpi.com Similarly, amide derivatives can be synthesized via coupling reactions, often using carbodiimide-based activating agents. nih.gov
Complex Heterocyclic Analogues: More complex analogues can be synthesized for specific biological targets. For instance, the ring-opening of a 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone precursor with amino acids or hydrazides leads to the formation of various N-acylamido derivatives and other heterocyclic systems. nih.gov These strategies demonstrate the utility of the trimethoxyphenyl scaffold as a foundational element for building diverse molecular architectures aimed at biological investigation.
The table below summarizes examples of synthesized analogues based on the trimethoxyphenyl structure.
| Precursor | Reagents | Derivative Class |
| 3,4,5-Trimethoxycinnamic acid | Thionyl chloride, Substituted Alcohols | Esters mdpi.com |
| 2-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | Amino Acids | N-Acrylamido Carboxylic Acids nih.gov |
| 2-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | Hydrazides | N-Acrylamido Hydrazides nih.gov |
Formation of Esters and Conjugates (e.g., Methyl Esters, Glycine (B1666218) Conjugates)
The carboxylic acid functional group of 3-(2,4,5-trimethoxyphenyl)propanoic acid is a prime site for derivatization, particularly through esterification and amide bond formation to create conjugates. These modifications can significantly impact the molecule's polarity, solubility, and metabolic stability.
Methyl Esters:
The synthesis of methyl 3-(2,4,5-trimethoxyphenyl)propanoate has been accomplished through efficient, modern synthetic methods. One notable approach involves the direct esterification of this compound. Research has demonstrated that this transformation can be achieved with high efficiency using microwave-assisted synthesis. Specifically, the esterification of this compound with methanol (B129727) in the presence of an acid catalyst (MeOH-H+) under microwave irradiation proceeds rapidly, affording the corresponding methyl ester in high yield. mdpi.com This method highlights a significant improvement over classical esterification procedures, which often require prolonged reaction times.
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| This compound | Methanol, Acid catalyst | Microwave, 3 min | Methyl 3-(2,4,5-trimethoxyphenyl)propanoate | 94% | mdpi.com |
The resulting compound, methyl 3-(2,4,5-trimethoxyphenyl)propanoate, has been identified in natural sources such as Cordia alliodora. mdpi.com
Glycine Conjugates:
The formation of amino acid conjugates, such as with glycine, is a common strategy in drug design to improve the pharmacokinetic profile of a lead compound. This typically involves the coupling of the carboxylic acid with the amino group of glycine or its ester derivative, often facilitated by a coupling agent. However, based on the available scientific literature, specific examples and detailed synthetic protocols for the preparation of a glycine conjugate of this compound are not readily found. While the synthesis of such conjugates is chemically feasible, dedicated studies on this particular isomer appear to be limited.
Introduction of Heterocyclic Systems in Propanoic Acid Scaffold Derivatives
For the trimethoxyphenyl propanoic acid family of compounds, this has been a fruitful area of investigation, particularly for the 3,4,5-trimethoxyphenyl isomer, which has been derivatized with a wide array of heterocyclic systems including pyrazoles, oxadiazoles, and triazoles. researchgate.netnih.govresearchgate.netnih.gov These modifications are often pursued to enhance properties like anticancer or antimicrobial activity.
However, with respect to the specific isomer, this compound, there is a notable scarcity of published research detailing the synthesis of derivatives featuring appended heterocyclic systems. While general methods for the synthesis of pyrazoles, oxadiazoles, and triazoles are well-established, their direct application to the this compound scaffold has not been extensively reported in the available literature. mdpi.comresearchgate.netnih.gov This represents a potential area for future research to explore the synthesis and biological evaluation of such novel derivatives.
Considerations for Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and efficient processes. This includes the use of renewable feedstocks, the reduction of waste, and the employment of energy-efficient reaction conditions.
A significant advancement in the green synthesis of this compound involves the utilization of a readily available natural product, β-asarone, which is a major constituent of the essential oil of Acorus calamus (calamus). mdpi.com This approach aligns with the green chemistry principle of using renewable starting materials.
The synthesis has been shown to proceed under microwave irradiation, a technology known for its ability to significantly reduce reaction times and often improve yields, thereby contributing to energy efficiency. orientjchem.orgsigmaaldrich.com In a reported procedure, the conversion of a precursor derived from β-asarone to this compound was achieved in just 3 minutes with an excellent yield of 88% using sodium hydroxide (B78521) under microwave conditions. mdpi.com
This method offers a stark contrast to traditional synthetic routes which may involve multiple steps, harsh reagents, and longer reaction times, thus generating more waste and consuming more energy. The use of microwave assistance and a natural precursor positions this synthetic route as a more sustainable alternative for the production of this compound.
| Precursor Source | Key Transformation Step | Reagents | Conditions | Product | Yield | Time | Reference |
| β-Asarone (from Acorus calamus) | Hydrolysis | NaOH | Microwave | This compound | 88% | 3 min | mdpi.com |
Metabolic Pathways and Biotransformation Studies of 3 2,4,5 Trimethoxyphenyl Propanoic Acid
Biogenesis and Natural Occurrence
The natural world is a rich source of diverse chemical entities, including various phenylpropanoic acids. The occurrence of trimethoxyphenylpropanoic acid isomers has been documented in several plant species and as part of the metabolic landscape within other organisms.
Identification in Plant Species
Scientific investigations have identified trimethoxyphenylpropanoic acid derivatives in a range of plants. Notably, the existing literature predominantly points to the presence of the 3,4,5-trimethoxy isomer in several species of the Piper genus.
Specifically, 3-(3,4,5-trimethoxyphenyl)propanoic acid has been isolated from Piper longum (long pepper) and Piper retrofractum (Javanese long pepper). medchemexpress.comglpbio.comtargetmol.commedchemexpress.comshlmai.netchemicalbook.comsrce.hrthegoodscentscompany.comtargetmol.cn Further research has also confirmed its presence in the fruits of the Amazonian plant Piper tuberculatum. researchgate.net
In contrast, evidence for the natural occurrence of 3-(2,4,5-trimethoxyphenyl)propanoic acid is less direct. However, a closely related compound, methyl 3-(2,4,5-trimethoxyphenyl)propionate , has been extracted from the root bark of Cordia alliodora. This finding indicates that the 2,4,5-trimethoxyphenyl backbone is synthesized in this species, appearing in its methyl ester form.
| Compound | Plant Species | Part of Plant |
|---|---|---|
| 3-(3,4,5-trimethoxyphenyl)propanoic acid | Piper longum | Not specified |
| 3-(3,4,5-trimethoxyphenyl)propanoic acid | Piper retrofractum | Not specified |
| 3-(3,4,5-trimethoxyphenyl)propanoic acid | Piper tuberculatum | Fruits |
| Methyl 3-(2,4,5-trimethoxyphenyl)propionate | Cordia alliodora | Root Bark |
Status as an Endogenous Metabolite in Biological Systems
Beyond its botanical origins, 3-(3,4,5-trimethoxyphenyl)propanoic acid is recognized as an endogenous metabolite in biological systems. hmdb.ca This means it is found within organisms as a product of their own metabolic processes. Studies have detected this compound in human biofluids, including blood and urine, indicating its presence as part of the human metabolome. hmdb.ca
Pre-clinical Biotransformation and Fate
The transformation of ingested or parent compounds into various metabolites is a key area of pre-clinical research. For trimethoxyphenyl compounds, metabolic studies in animal models have begun to elucidate the pathways they undergo.
Metabolic Derivation from Related Alkenebenzene Compounds
Research has shown that 3-(3,4,5-trimethoxyphenyl)propanoic acid is a metabolic product of related alkenebenzene compounds, such as Elemicin (B190459) . Elemicin, which also possesses a 3,4,5-trimethoxy substitution pattern, is a primary constituent of various essential oils. Animal studies have demonstrated that elemicin undergoes biotransformation to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid. There is currently a lack of information regarding the metabolic derivation from Isoelemicin .
Characterization of Metabolic Pathways
The biotransformation of elemicin to 3-(3,4,5-trimethoxyphenyl)propanoic acid proceeds through defined metabolic routes. The major pathways identified are the Cinnamoyl Pathway and the Epoxide-Diol Pathway . These pathways involve a series of enzymatic reactions that modify the structure of the parent compound, ultimately leading to the formation of the propanoic acid derivative, which has been detected in urine along with its glycine (B1666218) conjugate.
Assessment of Role in Fatty Acid β-Oxidation Processes
Fatty acid β-oxidation is a critical metabolic process for energy production. At present, there is no direct scientific literature available that assesses or establishes a role for either This compound or 3-(3,4,5-trimethoxyphenyl)propanoic acid in the processes of fatty acid β-oxidation.
Investigation of Biological Activities and Molecular Mechanisms of 3 2,4,5 Trimethoxyphenyl Propanoic Acid Pre Clinical Focus
Antimicrobial Research on 3-(2,4,5-trimethoxyphenyl)propanoic acid and its Derivatives
Antileishmanial Activity
In vitro studies have demonstrated the potential of 3-(3,4,5-trimethoxyphenyl)propanoic acid (TMPP), isolated from the fruits of the Amazonian plant Piper tuberculatum, against Leishmania amazonensis. researchgate.netscielo.brscielo.br The compound exhibited a dose-dependent leishmanicidal effect on the promastigote forms of the parasite. scielo.br When tested at concentrations ranging from 6.25 to 1600 µg/mL over a period of 96 hours, TMPP showed a 50% inhibitory concentration (IC50) of 145 µg/mL. researchgate.netscielo.br This suggests that the compound interferes with the viability of the parasite. researchgate.netscielo.br Further research into related compounds, such as 1,4-diaryl-1,2,3-triazole derivatives of neolignans, has also shown activity against intracellular amastigotes of L. amazonensis. nih.gov
Antifungal Properties of Synthesized Derivatives
Derivatives of propanoic acid have been investigated for their efficacy against various fungal pathogens. One study demonstrated that propionic acid and its esterified derivative can suppress the growth of Candida albicans. nih.gov Other research has focused on synthesizing novel derivatives, such as those incorporating a 4,6-disubstituted s-triazin-2-yl amino acid scaffold, which have shown promising activity against C. albicans. nih.gov
The antifungal activity of various compounds has also been tested against plant pathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. For instance, bacteria isolated from amphibian skin have been shown to produce compounds that inhibit the growth of B. cinerea. frontiersin.org Specifically, diterpenoids like 3beta-hydroxy-kaurenoic acid have demonstrated the ability to reduce the mycelial growth of B. cinerea and permeabilize its cell membrane. nih.gov
Table 1: Antifungal Activity of Propanoic Acid Derivatives and Other Compounds
| Compound/Derivative | Fungal Strain | Observed Effect | Reference |
|---|---|---|---|
| Propionic acid and its esterified derivative | Candida albicans | Growth suppression | nih.gov |
| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | Antifungal activity | nih.gov |
| Compounds from amphibian skin bacteria | Botrytis cinerea | Growth inhibition | frontiersin.org |
| 3beta-hydroxy-kaurenoic acid | Botrytis cinerea | Reduced mycelial growth, cell membrane permeabilization | nih.gov |
Antibacterial Activity against Pathogens
The antibacterial potential of propanoic acid and its derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Propionic acid has been shown to possess broad-spectrum antimicrobial activity, effectively suppressing the growth of Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) USA300. nih.gov The mechanism of action appears to involve the reduction of the intracellular pH of the bacteria. nih.gov
A synthesized derivative of this compound, referred to as D-3263, exhibited significant inhibitory effects against S. aureus isolates, including both methicillin-susceptible S. aureus (MSSA) and MRSA, generally at a concentration of 25 µM. nih.gov This compound also demonstrated bactericidal effects and the ability to inhibit and eradicate biofilms formed by S. aureus. nih.gov The antibacterial action of D-3263 is suggested to be through targeting the cell membrane. nih.gov
Furthermore, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has yielded compounds with antimicrobial activity against multidrug-resistant bacterial pathogens, including S. aureus and E. coli. mdpi.com
Table 2: Antibacterial Activity of Propanoic Acid and its Derivatives
| Compound/Derivative | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| Propionic acid | Escherichia coli | Growth suppression | nih.gov |
| Propionic acid | Staphylococcus aureus (MRSA USA300) | Growth suppression, reduction of intracellular pH | nih.gov |
| D-3263 | Staphylococcus aureus (MSSA & MRSA) | Significant inhibitory effect (MIC ≤ 25 µM), bactericidal, anti-biofilm | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Staphylococcus aureus, Escherichia coli | Antimicrobial activity against multidrug-resistant strains | mdpi.com |
Anti-inflammatory and Analgesic Research
Investigation of Cyclooxygenase-2 (COX-2) Enzyme Inhibition
Research has explored the potential of derivatives of this compound to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX isozymes. nih.gov The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govclinicaltrials.gov
Studies on 2-(trimethoxyphenyl)-thiazoles have shown that some of these compounds can inhibit both COX-1 and COX-2, with certain derivatives exhibiting selectivity for COX-2. nih.govresearchgate.net For example, derivatization of the carboxylate group in some NSAIDs has successfully converted them into potent and selective COX-2 inhibitors. nih.gov The anti-inflammatory properties of compounds like oleocanthal, found in olive oil, have been linked to their ability to inhibit COX-1 and COX-2 activity. mdpi.com
Modulation of Pro-inflammatory Mediator Production
The anti-inflammatory effects of compounds are often mediated by their ability to modulate the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov For instance, the inflammatory response induced by topical 5-aminolaevulinic acid photodynamic therapy in human skin has been shown to be mediated by the upregulation of PGE2 and NO. nih.gov
In the context of this compound and its analogs, their anti-inflammatory potential is linked to the inhibition of the COX-2 pathway, which is directly responsible for the synthesis of prostaglandins (B1171923) like PGE2. nih.gov Research on renal cells has shown that PGE2 can up-regulate the expression of other signaling molecules involved in cellular responses, highlighting the central role of prostaglandins in inflammatory processes. nih.gov By inhibiting COX-2, derivatives of this compound can theoretically reduce the production of PGE2, thereby mitigating the inflammatory cascade.
Antinociceptive Effects in Animal Models
While direct studies on the antinociceptive properties of this compound are not extensively detailed in the reviewed literature, research on analogous compounds provides insight into the potential pain-relieving effects of this chemical class. The antinociceptive efficacy of new compounds is commonly evaluated using established animal models that simulate different types of pain.
For instance, the acetic acid-induced writhing test is a standard model for visceral pain. In this test, administration of a compound is assessed for its ability to reduce the number of abdominal constrictions in mice after they receive an injection of acetic acid. nih.govresearchgate.net Another common method is the hot-plate test, which evaluates central antinociceptive activity by measuring the reaction time of an animal to a heat stimulus. researchgate.netnih.gov The formalin test induces a biphasic pain response—an initial neurogenic phase followed by an inflammatory phase—allowing researchers to investigate a compound's effect on both acute and chronic pain mechanisms. nih.gov
Studies on related dimethoxyphenyl and other synthetic chalcone (B49325) derivatives have demonstrated significant antinociceptive effects in these models. For example, the compound 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, a chalcone, was shown to significantly reduce abdominal writhing, increase latency in the hot-plate test, and decrease paw-licking time in both phases of the formalin test in mice. nih.govresearchgate.net Similarly, HSK21542, a peripherally-restricted kappa opioid receptor (KOR) agonist, has shown significant inhibition of pain-related behaviors in acetic acid-induced writhing and other pain models. nih.govresearchgate.net These investigations on related structures suggest that compounds containing a trimethoxyphenyl moiety may warrant further investigation for their potential antinociceptive properties.
Anticancer Research of Trimethoxyphenyl-Based Analogues (Pre-clinical Cell Line Studies)
The trimethoxyphenyl scaffold is a key feature in many compounds investigated for their anticancer potential, including analogues of the natural product Combretastatin A-4. nih.gov Research has focused on the cytotoxic effects of these compounds against various cancer cell lines and the elucidation of their mechanisms of action.
Hepatocellular carcinoma (HCC) is a primary liver cancer, and the HepG2 cell line is a widely used in vitro model for studying this disease. nih.govmdpi.com Several studies have evaluated the cytotoxic effects of trimethoxyphenyl-based analogues on HepG2 cells.
For example, a series of 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives were synthesized and tested for their anticancer activity. dntb.gov.ua Another study investigated a chalcone derivative, (2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one (TMOCC), for its effects on HepG2 cell viability. researchgate.net The results from these studies indicate that trimethoxyphenyl analogues can exhibit potent cytotoxic activity against liver cancer cells.
Table 1: Cytotoxic Activity of Trimethoxyphenyl Analogues in HepG2 Cells
| Compound/Analogue Class | Observation | Reference |
|---|---|---|
| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives | Exhibited potent anticancer activity against eleven cancer cell lines, including HepG2. | dntb.gov.ua |
| (2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one (TMOCC) | Showed cytotoxicity towards HepG2 cells and was found to promote apoptosis. | researchgate.net |
A primary mechanism by which many trimethoxyphenyl-containing compounds exert their anticancer effects is through the disruption of the cellular cytoskeleton. Specifically, they can interfere with the polymerization of tubulin, a protein that assembles into microtubules. Microtubules are critical for cell division (mitosis), and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov
A study on a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines found that these compounds act as potent inhibitors of tubulin polymerization. The most active compound from this series demonstrated effective inhibition of tubulin assembly in a manner similar to Combretastatin A-4, a well-known tubulin-binding agent. nih.gov This inhibition disrupts microtubule dynamics within cancer cells, causing them to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.gov
The p90 ribosomal S6 kinase (RSK) family of proteins are involved in signaling pathways that regulate cell survival and proliferation. nih.gov As such, they are considered potential targets for cancer therapy. While direct evidence linking this compound to RSK-1 is not available in the reviewed literature, the inhibition of this kinase is a known anticancer strategy. Potent and selective inhibitors of RSK, such as LJH685 and LJI308, have been developed and shown to inhibit RSK activity in cells, leading to reduced cell growth in certain cancer cell lines. nih.gov The investigation of whether trimethoxyphenyl-based compounds interact with RSK or other protein synthesis pathways remains an area for future research.
Other Investigated Biological Effects (Pre-clinical/Mechanistic)
Beyond anticancer and antinociceptive research, the interactions of trimethoxyphenyl compounds with key biological macromolecules have been explored to understand their pharmacokinetic properties.
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in transporting a wide variety of endogenous and exogenous substances, including drugs. mdpi.comnih.gov The binding of a compound to HSA affects its distribution, metabolism, and efficacy.
The interaction between a trimethoxy flavone (B191248) (TMF), a structurally related compound, and HSA has been investigated using fluorescence spectroscopy and molecular docking. plos.org The study found that TMF binds to HSA, causing a quenching of the protein's intrinsic fluorescence. The binding constant (K_TMF) was determined to be 1.0 ± 0.01 × 10³ M⁻¹, indicating an interaction. plos.org This binding is thought to be driven primarily by hydrophobic and hydrogen bond interactions. Such studies are vital for predicting how a compound might behave in the bloodstream. plos.org
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation (if any) |
|---|---|
| This compound | |
| 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | DMFP |
| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives | |
| (2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2-en‐1‐one | TMOCC |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | |
| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid | CCH |
| Combretastatin A-4 | CA-4 |
| HSK21542 | |
| Human Serum Albumin | HSA |
| LJH685 | |
| LJI308 | |
| Ribosomal Protein S6 Kinase-1 | RSK-1 |
| Trimethoxy flavone | TMF |
Lack of Pre-clinical Data on the Effects of this compound on Locomotor Activity
A thorough investigation of scientific literature and databases reveals a significant gap in the pre-clinical research concerning the specific chemical compound this compound. To date, no studies have been published that specifically detail the effects of this compound on locomotor activity in animal models.
While research exists on structurally related compounds, the unique substitution pattern of the methoxy (B1213986) groups on the phenyl ring of this compound means that data from its isomers, such as 3-(3,4,5-trimethoxyphenyl)propanoic acid, cannot be extrapolated to predict its pharmacological or toxicological profile. The precise arrangement of these functional groups can lead to substantial differences in biological activity.
Similarly, other related propanoic acid derivatives that have been studied in the context of locomotor activity or other central nervous system effects are not sufficiently analogous to provide meaningful insight into the potential actions of this compound. For instance, studies on synthetic cathinone (B1664624) analogs and other metabolites with different hydroxylation and methoxylation patterns have been conducted, but these findings are specific to those molecular structures.
Consequently, without any available pre-clinical data, it is not possible to provide a detailed account or generate data tables regarding the effects of this compound on locomotor activity in animal models. This highlights a clear area for future research to explore the potential neuropharmacological properties of this specific compound.
Advanced Analytical and Spectroscopic Characterization in Research of 3 2,4,5 Trimethoxyphenyl Propanoic Acid
Spectroscopic Methodologies for Structural Elucidation and Confirmation
Spectroscopy is fundamental to the characterization of 3-(2,4,5-trimethoxyphenyl)propanoic acid, with each technique offering unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise structure of this compound by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this exact isomer are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the propanoic acid chain protons, and the methoxy (B1213986) group protons.
Aromatic Region: Two singlets are expected for the two non-equivalent protons on the benzene (B151609) ring. The proton at the C6 position and the proton at the C3 position would appear in the aromatic region, typically between δ 6.5 and 7.0 ppm.
Propanoic Acid Chain: The two methylene (B1212753) groups (-CH₂CH₂-) of the propanoic acid side chain will appear as two triplets. The CH₂ group adjacent to the aromatic ring is expected around δ 2.9 ppm, while the CH₂ group adjacent to the carboxyl group would be further downfield, around δ 2.6 ppm.
Methoxy Groups: Three distinct singlets are predicted for the three methoxy groups (-OCH₃) at positions C2, C4, and C5, likely appearing in the range of δ 3.8 to 3.9 ppm.
Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group (-COOH) would be observed significantly downfield, typically above δ 10.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 175-180 ppm.
Aromatic Carbons: The six carbons of the benzene ring would give rise to six distinct signals, with the oxygen-substituted carbons appearing at higher chemical shifts (downfield) compared to the carbons bearing hydrogen atoms.
Propanoic Acid and Methoxy Carbons: The methylene carbons of the propanoic acid chain and the carbons of the three methoxy groups are expected to appear in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | ~6.6 | Singlet |
| H-6 | ~6.8 | Singlet |
| -CH₂- (alpha to ring) | ~2.9 | Triplet |
| -CH₂- (alpha to COOH) | ~2.6 | Triplet |
| 2-OCH₃ | ~3.85 | Singlet |
| 4-OCH₃ | ~3.80 | Singlet |
| 5-OCH₃ | ~3.90 | Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 178 |
| C-1 | 120 |
| C-2 | 152 |
| C-3 | 98 |
| C-4 | 143 |
| C-5 | 149 |
| C-6 | 114 |
| -CH₂- (alpha to ring) | 25 |
| -CH₂- (alpha to COOH) | 34 |
| 2-OCH₃ | 56.5 |
| 4-OCH₃ | 56.2 |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by absorptions characteristic of the carboxylic acid and the substituted benzene ring.
Key expected vibrational bands include:
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain and methoxy groups appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.
C=C Stretch (Aromatic): Several peaks of variable intensity in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region, arising from the C-O stretching of the carboxylic acid and the aryl-alkyl ether linkages of the methoxy groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Aromatic/Aliphatic C-H | C-H Stretch | 3100-2850 | Medium-Strong |
| Carbonyl | C=O Stretch | 1725-1700 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₆O₅), the molecular weight is 240.25 g/mol .
In an electron ionization (EI) mass spectrum, the following features would be expected:
Molecular Ion Peak (M⁺): A peak at a mass-to-charge ratio (m/z) of 240, corresponding to the intact molecule with one electron removed. The intensity of this peak can vary depending on the stability of the molecule.
Fragmentation Patterns: The molecule would likely fragment in predictable ways. A common fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) or the propanoic acid side chain. A significant fragment would be the trimethoxybenzyl cation at m/z 181, resulting from cleavage of the bond between the alpha and beta carbons of the side chain. This fragment is a key indicator of the trimethoxyphenyl moiety. Further fragmentation could involve the loss of methyl groups (CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy substituents.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 240 | [M]⁺ (Molecular Ion) |
| 195 | [M - COOH]⁺ |
| 181 | [M - CH₂COOH]⁺ (Trimethoxybenzyl cation) |
| 166 | [181 - CH₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself may not be readily available, this technique is invaluable for studying its derivatives. For instance, research on related trimethoxyphenyl-containing compounds, such as phosphonium (B103445) salts and heteroaryl chalcones, has utilized single-crystal X-ray crystallography to determine their solid-state structures. shu.ac.ukiucr.org This analysis reveals detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which govern the crystal packing. iucr.org In studies of complex derivatives like 3-(3-methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, X-ray crystallography has been crucial for confirming the molecular structure and understanding the orientation of the different ring systems. semanticscholar.org This technique is particularly important in confirming stereochemistry and identifying the specific isomers formed during a synthesis.
Chromatographic Techniques in Research Applications
Chromatographic methods are essential for the separation and purification of this compound and for the analysis of its metabolic fate in biological systems.
Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a key method for the analysis of metabolites in biological fluids. nih.govresearchgate.net In research involving trimethoxyphenyl compounds, GLC-MS can be used to identify metabolites formed through processes like O-demethylation or side-chain oxidation. nih.gov For a compound like this compound, this would involve derivatization to increase its volatility, often by converting the carboxylic acid to a more volatile ester, followed by separation on the GC column and identification by the characteristic mass spectrum of each metabolite. This approach allows for the highly quantitative monitoring of numerous analytes in a single analysis. google.com
Thermochemolysis with Tetramethylammonium (B1211777) Hydroxide (B78521) for Structural Characterization of Related Biomacromolecules
Thermochemolysis, particularly using tetramethylammonium hydroxide (TMAH), is a powerful analytical technique for the structural elucidation of complex biopolymers that are otherwise difficult to analyze. wikipedia.org It is especially relevant for understanding the composition of biomacromolecules that are structurally related to this compound, such as lignin (B12514952). mdpi.comcellulosechemtechnol.ro Lignin is a complex polymer composed of phenylpropanoid units (p-hydroxyphenyl, guaiacyl, and syringyl units), which, like the target compound, feature a substituted benzene ring with a three-carbon side chain.
The TMAH thermochemolysis process involves heating a sample in the presence of TMAH, which acts as a methylation agent. wikipedia.org This process simultaneously breaks down (pyrolyzes) the macromolecule and methylates the resulting fragments in a single step. This derivatization makes the fragments more volatile and amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), preventing undesirable side reactions and protecting functional groups like hydroxyls and carboxylic acids. wikipedia.org
In the context of lignin research, TMAH thermochemolysis is used to cleave the ether linkages within the polymer, releasing monomeric and oligomeric phenolic compounds. usp.br The resulting methylated products provide a detailed "fingerprint" of the lignin's composition. For instance, the analysis can reveal the ratio of guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units, offering insights into the source of the biomass (e.g., softwood vs. hardwood). researchgate.net
Although direct studies of this compound using this method are not documented, the technique could theoretically be applied to analyze materials containing this moiety. The expected product from the TMAH thermochemolysis of this compound would be the methyl ester, methyl 3-(2,4,5-trimethoxyphenyl)propanoate. When applied to a related biomacromolecule like lignin, the array of products is much more complex, as shown in the table below.
Table 4: Representative Products from TMAH Thermochemolysis of Lignin
| Abbreviation | Compound Name | Lignin Unit Origin |
| G1 | 1,2-Dimethoxybenzene (Veratrole) | Guaiacyl (G) |
| G3 | 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone) | Guaiacyl (G) |
| G4 | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | Guaiacyl (G) |
| G6 | Methyl 3,4-dimethoxybenzoate | Guaiacyl (G) |
| S1 | 1,2,3-Trimethoxybenzene | Syringyl (S) |
| S3 | 1-(3,4,5-Trimethoxyphenyl)ethanone (Acetosyringone) | Syringyl (S) |
| S4 | 3,4,5-Trimethoxybenzaldehyde (B134019) (Syringaldehyde) | Syringyl (S) |
| S6 | Methyl 3,4,5-trimethoxybenzoate | Syringyl (S) |
| Source: Adapted from studies on lignin pyrolysis. cellulosechemtechnol.roresearchgate.net The specific products and their relative abundances depend on the lignin source and reaction conditions. |
This analytical approach demonstrates how the structural backbone of complex natural polymers related to this compound can be systematically deconstructed and characterized, providing crucial information about their chemical composition.
Computational and Theoretical Chemistry Studies of 3 2,4,5 Trimethoxyphenyl Propanoic Acid
Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and a host of other properties with a good balance of accuracy and computational cost. While specific, in-depth DFT studies on 3-(2,4,5-trimethoxyphenyl)propanoic acid are not extensively available in public literature, the principles and applications of DFT can be understood from studies on closely related molecules.
Elucidation of Optimized Molecular Geometry, Bond Lengths, and Bond Angles
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.
For this compound, one would expect the propanoic acid side chain to adopt a conformation that minimizes steric hindrance with the bulky methoxy (B1213986) groups on the phenyl ring. The planarity of the benzene (B151609) ring and the orientation of the methoxy and propanoic acid substituents are critical aspects that DFT can clarify. For instance, in a study of the related compound 3-(2,5-dimethoxyphenyl)propionic acid, the angle between the mean planes of the aromatic ring and the propionic acid group was found to be 78.56(2)°. bohrium.com The propionic side chain was observed to be in a fully extended trans configuration. bohrium.com
A hypothetical DFT study on this compound would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain reliable geometric parameters. rsc.org
Table 1: Representative Theoretical Bond Lengths and Angles for a Phenylpropanoic Acid Derivative (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length (Å) | C-C (aromatic) | ~1.39 Å |
| C-C (side chain) | ~1.53 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| C-O (carboxyl) | ~1.36 Å | |
| C-O (methoxy) | ~1.37 Å | |
| Bond Angle (°) | C-C-C (side chain) | ~112° |
| O=C-O (carboxyl) | ~123° |
Note: The values in this table are illustrative and based on general values for similar organic molecules. Specific values for this compound would require a dedicated DFT calculation.
Analysis of Electronic Properties (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
In a DFT study of a related trimethoxyphenyl derivative, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energies were calculated to understand its charge transfer properties. nih.govmdpi.com The narrow frontier orbital gap in that study indicated a potential for intramolecular charge transfer and high chemical reactivity. nih.govmdpi.com For this compound, it is expected that the HOMO would be primarily localized on the electron-rich trimethoxyphenyl ring, while the LUMO might be distributed over the carboxylic acid group and the phenyl ring.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.0 |
Note: These values are estimations based on similar aromatic carboxylic acids and would need to be confirmed by specific DFT calculations for this compound.
Molecular Electrostatic Surface Potential (MESP) Analysis
The Molecular Electrostatic Surface Potential (MESP) provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions such as hydrogen bonding. The MESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.
For this compound, the MESP would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and the methoxy groups, making these sites potential hydrogen bond acceptors. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, indicating its role as a hydrogen bond donor. Studies on similar compounds confirm that negative potential sites are typically located around electronegative atoms. nih.govmdpi.com
Prediction and Analysis of Reactivity Descriptors and Mulliken Atomic Charges
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
Mulliken atomic charge analysis distributes the total charge of the molecule among its constituent atoms, providing insight into the local electronic environment. In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to carry significant negative charges, while the carbonyl carbon and the acidic proton would be positively charged.
Computational Investigation of Reaction Mechanisms and Intermediates
DFT is also a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, the cyclization of phenylpropanoic acid to form 1-indanone (B140024) is a characteristic reaction whose mechanism could be explored computationally. wikipedia.org Such studies can elucidate the role of catalysts and reaction conditions.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery and chemical biology is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.
While specific molecular docking studies on this compound are not readily found, research on other phenylpropanoic acid derivatives has demonstrated their potential to interact with biological targets. researchgate.net Molecular docking simulations could be employed to investigate the binding of this compound to the active sites of various enzymes or receptors. Such studies would involve:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.
Generating a low-energy 3D conformation of the this compound molecule.
Using a docking algorithm to systematically explore possible binding modes of the ligand within the receptor's active site.
Scoring the different binding poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, electrostatic interactions) to identify the most likely binding conformation.
These simulations could provide valuable hypotheses about the compound's potential biological activity and guide the design of new, more potent derivatives. For example, docking studies on 2-(trimethoxyphenyl)-thiazoles have been used to understand their interaction with cyclooxygenase (COX) enzymes.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Designed Analogues
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used in drug design and medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For a parent compound like this compound, QSAR studies would be instrumental in the rational design of analogues with potentially enhanced or more specific biological activities. This process involves establishing a mathematical correlation between the chemical structures of a series of compounds and their measured biological effects. mdpi.com
The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties, which are in turn determined by their molecular structures. mdpi.com By developing a robust QSAR model, it becomes possible to predict the activity of newly designed, yet unsynthesized, analogues. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.
A typical QSAR study for analogues of this compound would involve the following key steps:
Data Set Selection: A series of analogues of the lead compound would be synthesized, and their biological activity (e.g., inhibitory concentration IC50, binding affinity Ki) against a specific biological target would be experimentally determined. This data set is then divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive power.
Descriptor Calculation: For each analogue in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to establish a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).
Model Validation: The developed QSAR model is rigorously validated to ensure its robustness and predictive ability. This is typically done using internal validation techniques (e.g., leave-one-out cross-validation) and external validation with the test set of compounds.
To illustrate how a QSAR study might be applied to analogues of this compound, consider a hypothetical set of analogues where modifications are made to the phenyl ring or the propanoic acid side chain. The goal could be to enhance a specific type of biological activity, for instance, enzyme inhibition.
Hypothetical QSAR Data for Designed Analogues
| Analogue | R1 | R2 | Log(1/IC50) | Molecular Weight | LogP |
| 1 | H | H | 4.5 | 240.25 | 1.8 |
| 2 | F | H | 4.8 | 258.24 | 1.9 |
| 3 | Cl | H | 5.1 | 274.70 | 2.2 |
| 4 | H | CH3 | 4.6 | 254.28 | 2.1 |
| 5 | OCH3 | H | 4.3 | 270.28 | 1.7 |
In this hypothetical example, a QSAR model could be developed to understand the influence of different substituents (R1 and R2) on the inhibitory activity (Log(1/IC50)). The model might reveal that increasing the hydrophobicity (LogP) and the size of the substituent at the R2 position positively correlates with the activity. Such insights would then guide the design of the next generation of more potent analogues.
Emerging Research Directions and Future Perspectives for 3 2,4,5 Trimethoxyphenyl Propanoic Acid
Untapped Synthetic Avenues for Novel 3-(2,4,5-trimethoxyphenyl)propanoic acid Analogues
The synthesis of this compound itself is a foundational step. Standard organic chemistry methods, such as the Perkin or Knoevenagel condensation followed by reduction, could be employed, starting from 2,4,5-trimethoxybenzaldehyde. However, the true potential lies in the creation of a diverse library of analogues.
Future synthetic explorations could focus on:
Modification of the Propanoic Acid Chain: Introducing substituents on the alpha and beta carbons of the propanoic acid moiety could significantly influence the molecule's polarity, steric hindrance, and ultimately, its biological activity.
Alterations to the Methoxy (B1213986) Groups: Selective demethylation or replacement of the methoxy groups with other functionalities like hydroxyl, amino, or halogen groups could modulate the compound's electronic properties and hydrogen bonding capabilities.
Ring Substitutions: Introducing additional substituents onto the phenyl ring could further diversify the chemical space and lead to the discovery of compounds with novel properties.
These synthetic strategies would provide a valuable toolkit for probing the structure-activity relationships of this class of compounds.
Exploration of Unconventional Biological Targets and Pathways in Pre-clinical Models
Given the limited direct research on this compound, predicting its precise biological targets is speculative. However, based on the known activities of its 3,4,5-isomer and other structurally related natural products, several intriguing possibilities exist for investigation in pre-clinical models.
Initial screening efforts could focus on:
Anti-inflammatory Pathways: The 3,4,5-isomer has shown anti-inflammatory properties. It would be logical to investigate whether the 2,4,5-isomer can modulate key inflammatory mediators such as cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) signaling.
Anticancer Activity: Many natural and synthetic compounds containing trimethoxyphenyl motifs exhibit cytotoxic effects against various cancer cell lines. High-throughput screening against a panel of cancer cells could reveal potential anticancer activity.
Antimicrobial Properties: The structural similarity to some antimicrobial natural products suggests that this compound and its analogues could be tested for activity against a range of bacterial and fungal pathogens.
Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices
As research into the biological effects of this compound progresses, the need for sensitive and specific analytical methods for its detection and quantification in biological samples will become paramount.
Key areas for development include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold-standard technique for the analysis of small molecules in complex matrices. The development of a robust LC-MS/MS method would enable pharmacokinetic studies and the measurement of tissue and fluid concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid group could make the compound amenable to GC-MS analysis, offering an alternative and potentially complementary analytical approach.
Immunoassays: Once specific antibodies are developed, enzyme-linked immunosorbent assays (ELISAs) could provide a high-throughput method for screening large numbers of samples.
Table 1: Potential Analytical Techniques for this compound
| Technique | Principle | Potential Application |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent compound and its fragments. | Quantification in plasma, urine, and tissue homogenates for pharmacokinetic and metabolism studies. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Analysis after derivatization to increase volatility; may offer different selectivity to LC-MS. |
| ELISA | Detection using specific antibodies in a plate-based format. | High-throughput screening of biological samples. |
Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Role
To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach will be essential. This involves the simultaneous analysis of different types of biological molecules to construct a comprehensive picture of the cellular response.
Future research could integrate:
Transcriptomics (RNA-Seq): To identify changes in gene expression in response to treatment with the compound.
Proteomics: To analyze changes in the protein landscape, providing insights into the functional consequences of altered gene expression.
Metabolomics: To measure changes in the levels of endogenous metabolites, revealing perturbations in metabolic pathways.
By combining these datasets, researchers can identify key pathways and networks affected by the compound, leading to a more complete understanding of its mechanism of action.
Potential Applications in Agrochemistry and Materials Science (Non-Pharmaceutical Contexts)
Beyond its potential in medicine, the unique chemical structure of this compound suggests possible applications in other scientific and industrial fields.
Agrochemistry: The structural similarity to certain natural products with herbicidal or insecticidal activity suggests that this compound and its derivatives could be screened for their potential as new agrochemicals.
Materials Science: The presence of the aromatic ring and the carboxylic acid functionality makes it a potential building block for the synthesis of novel polymers, resins, or other materials with interesting optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3-(2,4,5-trimethoxyphenyl)propanoic acid?
- Methodological Answer : The compound can be synthesized via asymmetric induction strategies using chiral precursors. For example, relayed asymmetric induction starting from this compound derivatives has been employed to construct tetralin cores in natural product synthesis . Additionally, structural analogs like 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6) are synthesized via esterification or hydrolysis of methyl esters, with purity confirmed by melting point analysis (118–120°C) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization techniques include:
- NMR : Assign methoxy (δ ~3.7–3.9 ppm) and propanoic acid protons (δ ~2.5–2.8 ppm for CH₂ groups).
- Mass Spectrometry : Confirm molecular weight (240.25 g/mol) via ESI-MS or MALDI-TOF .
- IR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Melting Point : Reported range 102–103°C .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Poor aqueous solubility (0.43 g/L predicted) but dissolves in DMSO (25 mg/mL at 60°C) .
- Stability : Store at -20°C in inert atmospheres to prevent oxidation of methoxy groups. Avoid prolonged exposure to light due to aromatic ring sensitivity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimalarial activity of derivatives of this compound?
- Methodological Answer :
- In Vitro Assays : Test against Plasmodium falciparum strains (e.g., 3D7, Dd2) using SYBR Green fluorescence-based growth inhibition assays. A derivative, 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, showed IC₅₀ values <1 µM against resistant strains .
- Mechanistic Studies : Use fluorescence microscopy to assess hemozoin inhibition or mitochondrial membrane potential disruption .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Batch Analysis : Verify compound purity (>98% via HPLC) and stereochemistry (chiral HPLC or X-ray crystallography) to rule out impurities .
- Strain-Specificity : Compare activity across multiple Plasmodium strains (e.g., P. vivax vs. P. falciparum) to identify species-dependent mechanisms .
- Structural Modifications : Test derivatives with varied methoxy substitutions (e.g., 2,3,4-trimethoxy vs. 3,4,5-trimethoxy) to isolate pharmacophoric groups .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Catalyst Screening : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.
- Protection-Deprotection : Temporarily protect carboxylic acid groups via methyl esters (e.g., using SOCl₂/MeOH) to prevent side reactions during methoxy group installation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What role does this compound play in the total synthesis of natural products?
- Methodological Answer : It serves as a chiral building block for complex molecules. For example, in the synthesis of (−)-magnoshinin, the compound’s tetralin core was functionalized via late-stage DDQ-mediated oxidation to introduce hydroxyl groups .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Methodological Answer :
- Methoxy Positioning : 3,4,5-Trimethoxy substitution enhances antimalarial activity compared to 2,3,4-trimethoxy derivatives, likely due to improved steric compatibility with target enzymes .
- Chain Length : Propanoic acid derivatives show higher bioavailability than phenylacetic acid analogs (C11H14O5 vs. C12H16O5), attributed to optimal logP (1.75 vs. 1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
